2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
Chemical Structure and Properties
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS: 223799-25-5) is a boronic ester derivative with the molecular formula C₁₂H₁₆BBrO₂ and a molecular weight of 282.97 g/mol . Its structure features a 5,5-dimethyl-1,3,2-dioxaborinane ring conjugated to a phenyl group substituted with a bromomethyl (–CH₂Br) moiety at the 3-position. This bromomethyl group enhances reactivity, making the compound valuable in cross-coupling reactions such as Suzuki-Miyaura couplings, where it can act as a boronic acid precursor .
Synthesis and Purity
The compound is synthesized via palladium-catalyzed borylation reactions, achieving high purity (≥98%) as confirmed by NMR and HRMS analyses . Its stability under inert storage conditions (2–8°C) ensures utility in organic synthesis .
Properties
IUPAC Name |
2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOSDXBNPFLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397213 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223799-25-5 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 3-bromomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 3-bromomethylphenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
Procedure: The reactants are mixed in an appropriate solvent (e.g., tetrahydrofuran) and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Suzuki-Miyaura Coupling: The boronic ester group allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst (e.g., FeBr3 or H2SO4) are used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are employed in an organic solvent like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include brominated or nitrated phenyl derivatives.
Suzuki-Miyaura Coupling: Products include biaryl compounds formed by the coupling of the boronic ester with an aryl halide.
Scientific Research Applications
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic ester group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in the substituents on the phenyl ring, which influence reactivity, stability, and applications.
Table 1: Comparison of Substituent Effects
Key Observations :
- Bromomethyl vs. Bromophenyl : The bromomethyl group (target compound) enables alkylation or further functionalization, whereas the 4-bromophenyl analog (CAS 183677-71-6) is more suited for aryl-aryl couplings .
- Fluorine and Methoxy Substituents : The fluoro-methyl derivative (CAS 1177399-08-4) exhibits enhanced electronic effects for medicinal chemistry, while the methoxy group (CAS 213596-33-9) improves solubility and stability in polar solvents .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling The target compound’s bromomethyl group allows tandem reactions: initial Suzuki coupling of the boronic ester followed by nucleophilic substitution of the –CH₂Br group. For example, in , a similar dioxaborinane derivative achieved 75–82% yields in Pd-catalyzed reactions .
Thermal Stability The 5,5-dimethyl-dioxaborinane ring confers superior thermal stability compared to non-cyclic boronic esters. For instance, derivatives like 2-(3-thienyl)-5,5-dimethyl-dioxaborinane (CAS 919079-93-9) decompose at >200°C, while the target compound remains stable under reflux conditions (120°C) .
Hazard Profile
- Target Compound : Classified with hazard statements H302 (oral toxicity) , H314 (skin corrosion) , and H335 (respiratory irritation) , requiring strict inert storage .
- Methoxy Analogs : Lower hazards (e.g., CAS 213596-33-9 lacks corrosive properties), making them safer for large-scale applications .
Polymer Chemistry
Analogous bromophenyl derivatives (e.g., CAS 183677-71-6) are used to synthesize flame-retardant polymers, leveraging bromine’s radical-scavenging properties .
Biological Activity
The compound 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 223799-25-5) is a member of the dioxaborinane family, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, examining relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₆BBrO₂
- Molar Mass : 282.97 g/mol
- IUPAC Name : this compound
- CAS Number : 223799-25-5
Structural Characteristics
The compound features a bromomethyl group attached to a phenyl ring, along with a dioxaborinane moiety. This structure is significant as it may influence the compound's reactivity and biological interactions.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study published in Nature Reviews Cancer highlighted the potential of boron-containing compounds in targeting cancer cells due to their ability to disrupt cellular processes and induce apoptosis .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in cancer cells.
Case Studies
- Study on Breast Cancer Cells :
- In Vivo Studies :
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell growth | |
| Apoptosis Induction | Increased apoptotic markers | |
| ROS Generation | Elevated oxidative stress levels |
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Molar Mass (g/mol) | Anticancer Activity |
|---|---|---|---|
| This compound | 223799-25-5 | 282.97 | Yes |
| 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 166821-88-1 | 282.97 | Yes |
| Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate | N/A | N/A | Limited |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
